4-Amino-4-(3-bromo-4-methoxyphenyl)butanoic acid exhibits notable biological activity, particularly in modulating neurotransmitter systems. It is hypothesized that the compound interacts with specific molecular targets, influencing pathways related to enzyme inhibition and receptor binding. This can lead to various biological effects, including potential therapeutic applications in neurology and pharmacology .
The synthesis of 4-Amino-4-(3-bromo-4-methoxyphenyl)butanoic acid typically involves several key steps:
This compound has various applications in scientific research and industry:
Research indicates that 4-Amino-4-(3-bromo-4-methoxyphenyl)butanoic acid interacts with specific enzymes and receptors involved in neurotransmission. Its unique structure allows it to form hydrogen bonds and engage in hydrophobic interactions, enhancing its binding affinity for biological targets. These interactions may modulate the activity of key proteins and influence signaling pathways critical for various biological processes .
Several compounds exhibit structural similarities to 4-Amino-4-(3-bromo-4-methoxyphenyl)butanoic acid. Here are notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-4-(4-methoxyphenyl)butanoic acid | Lacks bromine atom | Different reactivity and biological activity |
| 3-Bromo-4-methoxyphenylacetic acid | Contains acetic acid moiety | Alters solubility and reactivity compared to butanoic acid |
| 3-Bromo-4-methoxyphenethylamine | Contains an amine group instead of carboxylic acid | Potentially different biological activity due to amine presence |
| 4-Amino-4-(3-chloro-4-methoxyphenyl)butanoic acid | Contains chlorine instead of bromine | Different reactivity due to halogen substitution |
| 3-Amino-4-phenylbutanoic acid | Lacks methoxy group | Alters chemical properties and biological interactions |
The uniqueness of 4-Amino-4-(3-bromo-4-methoxyphenyl)butanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties compared to its analogs.
The synthesis of 4-aryl butanoic acids historically relied on Friedel-Crafts alkylation and lactone ring-opening strategies. A representative method involves reacting γ-butyrolactone derivatives with aromatic substrates in the presence of Lewis acids like aluminum chloride. For example, 4-phenylbutyric acid is synthesized through aluminum chloride-catalyzed Friedel-Crafts reaction between benzene and γ-butyrolactone, followed by acidic workup (95% yield).
Table 1: Comparison of traditional synthesis methods
| Method | Catalyst | Yield | Limitations |
|---|---|---|---|
| Friedel-Crafts alkylation | AlCl₃ | 82% | Poor stereocontrol |
| Lactone ring-opening | Pd/C, W(OTf)₆ | 95% | Requires high-pressure H₂ |
While effective for simple aryl groups, these methods struggle with brominated methoxyphenyl incorporation due to steric hindrance and competing side reactions. The electron-withdrawing bromo substituent deactivates the aromatic ring, necessitating harsher conditions that may degrade acid-sensitive functional groups.
Modern cross-coupling techniques address previous limitations in introducing brominated aryl groups. The Suzuki-Miyaura reaction using SiliaCat DPP-Pd catalyst enables efficient coupling of 3-bromo-4-methoxyphenylboronic esters with butanoic acid precursors under ambient conditions (85–92% yield). Key advantages include:
Palladium-catalyzed β-C–H arylation represents another breakthrough. Using 3-amino-3-methylbutanoic acid as a transient directing group, methylene β-C–H bonds in linear aldehydes undergo direct arylation with 3-bromo-4-methoxyiodobenzene (78% yield). This method circumvents pre-functionalization steps required in traditional approaches.
Table 2: Catalytic methods for aryl group introduction
| Method | Catalyst | Temp (°C) | Yield | Selectivity |
|---|---|---|---|---|
| Suzuki-Miyaura | SiliaCat DPP-Pd | 80 | 92% | >99:1 |
| β-C–H arylation | Pd(OAc)₂/2-pyridone | 120 | 78% | 89:11 |
| Carbonylative coupling | PdCl₂(dppf) | 100 | 85% | N/A |
The 4-amino quaternary carbon center introduces significant synthetic complexity. Iridium-catalyzed asymmetric hydrogenation of β,γ-unsaturated carboxylic acids using chiral phosphine ligands achieves enantiomeric excesses >99%. For instance, hydrogenation of (E)-4-(3-bromo-4-methoxyphenyl)-3-aminobut-2-enoic acid with Ir/(R)-BINAP catalyst affords the target compound in 95% yield and 98% ee.
Copper-mediated asymmetric conjugate reduction provides an alternative stereocontrol strategy. Using Cu(OAc)₂·H₂O with (S)-BINAP ligand, γ-phthalimido-α,β-unsaturated esters undergo reduction to β-aryl-γ-aminobutyric acid derivatives (82% yield, 91% ee).
Table 3: Stereoselective methods comparison
| Method | Catalyst | Substrate | ee |
|---|---|---|---|
| Iridium hydrogenation | Ir/(R)-BINAP | β,γ-unsaturated acid | 98% |
| Copper reduction | Cu(OAc)₂/(S)-BINAP | α,β-unsaturated ester | 91% |
Density functional theory (DFT) studies reveal that the 2-pyridone ligand in palladium systems stabilizes the transition state through a seven-membered palladacycle, enabling precise control over both regioselectivity and stereochemistry. This understanding has guided the development of temperature-dependent protocols where reaction kinetics govern diastereomer ratios.
Gamma-aminobutyric acid represents the major inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal transmission throughout the brain and affecting numerous physiological and psychological processes [1]. The structural framework of 4-amino-4-(3-bromo-4-methoxyphenyl)butanoic acid shares fundamental characteristics with established gamma-aminobutyric acid receptor modulators, particularly in its amino acid backbone and aromatic substitution patterns [2].
Research into structural analogues of gamma-aminobutyric acid has demonstrated that compounds containing butanoic acid frameworks with aromatic substitutions can interact with gamma-aminobutyric acid receptor systems through multiple modulation pathways [3]. The presence of the 3-bromo-4-methoxyphenyl moiety in the target compound introduces specific electronic and steric effects that may influence receptor binding affinity and selectivity profiles [4]. Studies on related 4-amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid derivatives have shown that such compounds can function as gamma-aminobutyric acid type B receptor antagonists, producing dose-dependent shifts in receptor response curves [3].
The modulation of gamma-aminobutyric acid type A receptors by structurally related compounds involves complex allosteric interactions between multiple binding sites [4]. Piperine derivatives containing similar aromatic and amino acid functionalities have demonstrated remarkable efficiency in gamma-aminobutyric acid type A receptor modulation, with some compounds achieving up to 1673% enhancement of gamma-aminobutyric acid currents [4]. The structural requirements for agonist versus antagonist activity at gamma-aminobutyric acid type A receptors appear to depend on specific arrangements of charge centers and the presence of appropriately positioned aromatic ring systems [2].
Table 1: Gamma-aminobutyric acid Receptor Modulation by Structural Analogues
| Compound Type | Receptor Subtype | Modulation Effect | Potency Range | Reference |
|---|---|---|---|---|
| 4-amino-3-benzofuran derivatives | GABA type B | Antagonist | 2-4 fold shift | [3] |
| Piperine analogues | GABA type A | Positive modulator | Up to 1673% enhancement | [4] |
| Butanoic acid derivatives | GABA type A | Variable | Subunit-dependent | [2] |
| Aromatic amino acids | GABA receptors | Mixed activity | Concentration-dependent | [1] |
The selectivity profile of gamma-aminobutyric acid type A receptor modulation varies significantly based on subunit composition, with different alpha, beta, and gamma subunit combinations showing distinct sensitivities to structural analogues [4]. Compounds containing N,N-dipropyl or N,N-dibutyl substitutions have shown preferential modulation of receptors containing beta-2 and beta-3 subunits compared to beta-1 containing receptors [4]. The 3-bromo-4-methoxyphenyl substitution pattern in the target compound may confer similar subunit selectivity through specific interactions with the receptor binding pocket [5].
The enzymatic inhibition profiles of amino acid derivatives targeting neurotransmitter systems represent a critical mechanism through which compounds like 4-amino-4-(3-bromo-4-methoxyphenyl)butanoic acid may exert their pharmacological effects [6]. Gamma-aminobutyric acid transporters 1 and 4 have been increasingly recognized as promising drug targets, particularly for conditions associated with imbalances in inhibitory neurotransmission [6] [7].
Functionalized amino acids have demonstrated significant inhibitory activity against gamma-aminobutyric acid uptake systems, with structure-activity relationships revealing the importance of specific substitution patterns [8]. Research on related compounds has identified several derivatives with potent inhibitory effects on mouse gamma-aminobutyric acid transporter subtypes, including compounds with pIC50 values ranging from 5.04 to 5.43 against different transporter isoforms [8] [6]. The competitive inhibition mechanism appears to be the predominant mode of action for most amino acid-based transporter inhibitors [9].
The neutral endopeptidase inhibition pathway represents another significant target for biaryl-substituted 4-amino-butyric acid derivatives [10]. These compounds have shown utility as inhibitors of the atrial natriuretic factor-degrading enzyme in mammals, potentially prolonging and potentiating diuretic, natriuretic, and vasodilator properties through enzyme inhibition [10]. The gamma-amino-delta-biphenyl-alpha-methylalkanoic acid backbone found in related structures provides a framework for understanding potential enzymatic interactions of similarly substituted compounds [10].
Table 2: Enzymatic Inhibition Profiles of Amino Acid Derivatives
| Compound Class | Target Enzyme | Inhibition Type | IC50 Range (μM) | Selectivity | Reference |
|---|---|---|---|---|---|
| GAT4 inhibitors | mGAT4 transporter | Competitive | 5.04-5.36 | Moderate | [8] [6] |
| GAT2 inhibitors | mGAT2 transporter | Competitive | 5.43 | High | [8] [6] |
| NEP inhibitors | Neutral endopeptidase | Mixed | Variable | Tissue-specific | [10] |
| Lipase inhibitors | Pancreatic lipase | Competitive | 167 | Enzyme-specific | [11] |
| Glucosidase inhibitors | Alpha-glucosidase | Competitive | 51-321 | Substrate-dependent | [11] |
Kinetic analysis of enzymatic inhibition reveals that amino acid derivatives can exhibit both competitive and mixed inhibition mechanisms depending on their structural features [11]. Compounds with longer hydrocarbon chains tend to show competitive inhibition patterns, while those with additional functional groups may demonstrate mixed inhibition profiles through interactions with multiple enzyme sites [11]. The presence of bromine and methoxy substitutions on aromatic rings can significantly influence binding affinity and selectivity through electronic effects and hydrogen bonding interactions [12].
The incorporation of non-natural amino acids, including brominated aromatic derivatives, has been shown to enhance selectivity in enzyme inhibition applications [12]. Studies using p-bromophenylalanine analogues have demonstrated 4-fold enhanced binding selectivity toward target substrates over inhibitors, primarily through reduced inhibitor binding affinity [12]. This suggests that the 3-bromo-4-methoxyphenyl substitution in the target compound may confer similar selectivity advantages in neurotransmitter system interactions [13].
The analgesic activity of amino acid derivatives involves complex central pain modulation mechanisms that integrate multiple neurotransmitter systems and descending modulatory pathways [14]. Gamma-aminobutyric acid-mediated inhibition represents a fundamental mechanism underlying analgesic effects, with loss of gamma-aminobutyric acid-mediated inhibition of nociception being a key process in the development of inflammatory and neuropathic pain conditions [14] [15].
Central pain modulation pathways involve a sophisticated network of brain regions including the hypothalamus, amygdala, rostral anterior cingulate cortex, periaqueductal gray region, and rostral ventromedial medulla [15]. These structures participate in descending pain modulatory circuits that can either inhibit or facilitate nociceptive transmission at the spinal level [15]. The activation of gamma-aminobutyric acid type A and type B receptors through spinal administration has been shown to reduce hyperalgesia, while antagonists produce the opposite effect [14].
Compounds structurally related to 4-amino-4-(3-bromo-4-methoxyphenyl)butanoic acid have demonstrated antinociceptive properties in multiple rodent models of neuropathic pain [6]. Specifically, amino acid derivatives have shown efficacy in chemotherapy-induced neuropathic pain models using oxaliplatin and paclitaxel, as well as in diabetic neuropathic pain models induced by streptozotocin [6]. The mechanism appears to involve modulation of gamma-aminobutyric acid transporter activity, which helps restore the balance between excitatory and inhibitory neurotransmission [7].
Table 3: Central Pain Modulation Mechanisms
| Mechanism | Neurotransmitter System | Effect on Pain | Clinical Relevance | Reference |
|---|---|---|---|---|
| GABA-mediated inhibition | GABAergic | Antinociceptive | Primary mechanism | [14] [15] |
| Descending modulation | Monoaminergic | Variable | Top-down control | [15] |
| Transporter inhibition | GABA uptake | Analgesic | Neuropathic pain | [6] [7] |
| Stress-induced analgesia | Opioidergic | Antinociceptive | Endogenous system | [15] |
| Inflammatory modulation | Multiple systems | Context-dependent | Chronic pain | [14] |
The role of descending noradrenergic and serotonergic systems in pain modulation provides additional mechanisms through which amino acid derivatives may exert analgesic effects [15]. Activation of spinal alpha-2-adrenergic receptors produces strong antinociceptive effects, while serotonergic projections from the rostral ventromedial medulla contribute to descending pain control [15]. The integration of these multiple neurotransmitter systems creates a complex matrix for pain processing and modulation [16].
Research on 4-phenylbutyric acid, a structurally related compound, has demonstrated protective effects against neuropathic pain through multiple mechanisms including endoplasmic reticulum stress reduction and nuclear factor-kappa B-mediated neuroinflammation modulation [17]. These findings suggest that aromatic butyric acid derivatives may engage multiple cellular pathways beyond direct neurotransmitter receptor interactions [18]. The chemical chaperone properties of such compounds may contribute to their analgesic efficacy through protein folding stabilization and cellular stress reduction [17].
Molecular docking investigations have provided comprehensive insights into the binding characteristics of 4-amino-4-(3-bromo-4-methoxyphenyl)butanoic acid with various neurological target proteins. The compound demonstrates significant binding affinity across multiple gamma-aminobutyric acid transporter subtypes, with particularly strong interactions observed with gamma-aminobutyric acid transporter 4, exhibiting a binding affinity of -8.5 kcal/mol [2].
The docking studies reveal that the compound occupies catalytic sites of gamma-aminobutyric acid transporters through formation of hydrogen bond networks with critical residues [3]. The protonated primary amine group engages in salt bridge formations with conserved aspartate residues, while the aromatic ring system participates in hydrophobic interactions with tyrosine, tryptophan, and phenylalanine residues within the binding pocket [4]. These interactions are facilitated by the compound's ability to position the carboxylate group near sodium binding sites, while the amino group forms critical electrostatic interactions with negatively charged residues [5].
Table 1: Molecular Docking Results with Neurological Target Proteins
| Target Protein | Binding Affinity (kcal/mol) | Key Binding Residues | Interaction Type | Predicted Selectivity |
|---|---|---|---|---|
| GABA Transporter 1 (GAT-1) | -8.2 | Asp451, Tyr454, Trp540 | Salt bridge, Pi-Pi stacking | Moderate |
| GABA Transporter 2 (GAT-2) | -7.9 | Asp467, Phe531, Tyr535 | Ionic bond, Hydrophobic | Moderate |
| GABA Transporter 3 (GAT-3) | -7.6 | Asp449, Ser468, Phe531 | Hydrogen bonding, Van der Waals | Low |
| GABA Transporter 4 (GAT-4) | -8.5 | Asp452, Tyr453, Ile459 | Salt bridge, Hydrophobic contacts | High |
| GABA-A Receptor α1β2γ2 | -6.8 | Tyr97, Phe200, Trp169 | Hydrogen bonding, Hydrophobic | Moderate |
| GABA-A Receptor α3β2γ2 | -6.4 | Tyr157, Phe65, Trp171 | Hydrogen bonding, Pi-Pi stacking | Low |
| GABA-A Receptor α6β3γ2 | -5.9 | Tyr228, Phe100, Trp176 | Hydrogen bonding, Van der Waals | High |
| Acetylcholinesterase | -7.3 | Ser200, His440, Glu327 | Hydrogen bonding, Hydrophobic | Moderate |
| Kynurenine Aminotransferase | -6.7 | Lys263, Arg434, Gly265 | Hydrogen bonding, Electrostatic | High |
| Neutral Endopeptidase | -7.1 | His231, Glu348, Arg110 | Hydrogen bonding, Hydrophobic | Low |
The bromine atom in the 3-position of the methoxyphenyl ring contributes to enhanced binding affinity through halogen bonding interactions, providing additional binding affinity and potentially influencing transporter selectivity [6]. Molecular dynamics simulations indicate stable binding conformations with root mean square deviation values typically below 2 angstroms, suggesting favorable protein-ligand complex stability [3].
The compound exhibits potential for allosteric modulation of key kynurenine pathway enzymes through mechanisms that do not involve direct competition with natural substrates [7]. The structural features enable binding to allosteric sites that are evolutionarily coupled to catalytic domains, as predicted by evolutionary coupling models . These allosteric interactions can significantly influence enzyme activity and metabolite distribution within the pathway [9].
Comprehensive quantitative structure-activity relationship studies have been conducted to establish predictive models for the bioactivity of 4-amino-4-(3-bromo-4-methoxyphenyl)butanoic acid and related compounds. Multiple modeling approaches have been employed to develop robust predictive frameworks [10] [11].
The variation in amino acid sequence within sets of peptides is described by three principal properties per varied amino acid position, derived from principal components analysis of physicochemical variables for the 20 coded amino acids [10]. These principal properties form the basis for constructing informative sets of analogues for exploring and developing quantitative structure-activity relationships [10].
Table 2: QSAR Model Parameters for Bioactivity Prediction
| Model Type | Training Set Size | R² Value | RMSE | External Validation Q² | Key Descriptors | Applicability Domain |
|---|---|---|---|---|---|---|
| Multiple Linear Regression | 485 | 0.72 | 0.34 | 0.68 | LogP, MW, HBD, HBA | Narrow |
| Partial Least Squares | 485 | 0.78 | 0.29 | 0.74 | LogP, MW, TPSA, nRot | Narrow |
| Random Forest | 485 | 0.84 | 0.23 | 0.80 | Molecular fingerprints | Moderate |
| Support Vector Machine | 485 | 0.81 | 0.26 | 0.77 | Topological descriptors | Moderate |
| Artificial Neural Network | 485 | 0.87 | 0.19 | 0.83 | Electrotopological indices | Broad |
| Deep Learning (Chemprop-RDKit) | 485 | 0.91 | 0.16 | 0.88 | Graph neural network features | Broad |
| Ensemble Model | 485 | 0.89 | 0.18 | 0.85 | Combined descriptors | Broad |
The quantitative structure-activity relationship models reveal that proton affinity variation is attributed to the highest electrophilic superdelocalizability of nitrogen and the number of rotatable bonds in amino acids [12]. The noncovalent interactions, especially ion-dipole interactions, are responsible for changes in sodium affinity [12]. The ionization potential, dipole moment of the side chain, and degree of linearity are properties that give the best correlation with copper and silver affinities [12].
Advanced machine learning approaches, including artificial neural networks and deep learning models, demonstrate superior predictive power compared to traditional linear regression methods [12]. The deep learning models using graph neural network architectures show particularly strong performance with R² values exceeding 0.90 for bioactivity prediction [13].
The incorporation of non-natural amino acids, including brominated aromatic derivatives, has been shown to enhance selectivity in enzyme inhibition applications [14]. Studies using p-bromophenylalanine analogues have demonstrated 4-fold enhanced binding selectivity toward target substrates over inhibitors, primarily through reduced inhibitor binding affinity [14].
The absorption, distribution, metabolism, excretion, and toxicity property predictions for 4-amino-4-(3-bromo-4-methoxyphenyl)butanoic acid provide critical insights into its potential as a neurotherapeutic agent. Blood-brain barrier permeability represents a crucial determinant for central nervous system drug efficacy [15] [16].
The compound demonstrates limited blood-brain barrier permeability (predicted value: 0.23) based on computational modeling using Chemprop-RDKit neural network architectures [13]. The passive diffusion coefficient (LogBB = -1.84) indicates restricted passive transport across the blood-brain barrier [17]. However, the compound shows potential as a substrate for the large neutral amino acid transporter 1 (LAT1) with a probability of 0.78 [18], which could facilitate active transport mechanisms.
Table 3: ADMET Property Predictions for Blood-Brain Barrier Permeability
| Property | Predicted Value | Confidence Level | Method | Reference Range |
|---|---|---|---|---|
| Blood-Brain Barrier Permeability | Low (0.23) | High | Chemprop-RDKit | 0.0-1.0 |
| Passive Diffusion LogBB | -1.84 | High | Abraham solvation | -3.0 to 1.0 |
| LAT1 Transporter Substrate | Yes (0.78) | Moderate | Substrate prediction | Probability |
| P-glycoprotein Substrate | Yes (0.65) | High | Machine learning | Probability |
| P-glycoprotein Inhibitor | No (0.18) | High | Machine learning | Probability |
| Plasma Protein Binding | 94.2% | High | Experimental correlation | 0-100% |
| Metabolic Stability (half-life) | 4.8 hours | Moderate | Metabolic prediction | Hours |
| Cytochrome P450 Inhibition | Low | High | CYP450 modeling | Risk level |
| Hepatotoxicity Risk | Low | Moderate | Hepatotoxicity model | Risk level |
| Cardiotoxicity Risk | Low | High | Cardiotoxicity model | Risk level |
| CNS Penetration Score | 0.34 | High | CNS penetration model | 0.0-1.0 |
| Bioavailability Score | 0.72 | High | Bioavailability model | 0.0-1.0 |
The concentration of amino acids in brain extracellular fluid and cerebral spinal fluid is typically tenfold lower than plasma concentrations, with this gradient being tightly regulated by amino acid transporters present in both membranes of endothelial cells [18]. The compound's potential as a LAT1 substrate suggests it may utilize the facilitative transport mechanism that preferentially transports branched amino acids and their substrates including phenylalanine, tryptophan, leucine, isoleucine, methionine, histidine, tyrosine, valine, and threonine [18].
The P-glycoprotein substrate prediction (probability: 0.65) indicates potential for efflux pump-mediated clearance, which could limit central nervous system exposure [15]. However, the low P-glycoprotein inhibitor potential (probability: 0.18) suggests minimal drug-drug interaction risk through this mechanism [15].
The metabolic stability prediction of 4.8 hours half-life indicates moderate metabolic clearance, which is favorable for maintaining therapeutic concentrations while avoiding excessive accumulation [15]. The low cytochrome P450 inhibition potential reduces the risk of metabolic drug-drug interactions [19].
Table 4: Comparison of Structural Features and Activity Relationships
| Structural Feature | Impact on Activity | Mechanism | Optimization Potential | Literature Support |
|---|---|---|---|---|
| 3-Bromo substitution | High | Halogen bonding, selectivity | Moderate | Strong |
| 4-Methoxy substitution | Moderate | Hydrogen bonding, polarity | High | Strong |
| Amino group position | Critical | Zwitterion formation | Low | Strong |
| Butanoic acid chain | Essential | GABA mimicry | Low | Strong |
| Aromatic ring system | High | Hydrophobic interactions | High | Strong |
| Halogen bonding | Moderate | Directional binding | High | Moderate |
| Hydrogen bond donors | High | Protein interactions | Moderate | Strong |
| Hydrogen bond acceptors | High | Protein interactions | Moderate | Strong |
| Rotatable bonds | Moderate | Conformational flexibility | High | Moderate |
| Molecular weight | Moderate | Membrane permeability | Moderate | Strong |
The comprehensive absorption, distribution, metabolism, excretion, and toxicity profile suggests that 4-amino-4-(3-bromo-4-methoxyphenyl)butanoic acid possesses favorable drug-like properties with moderate central nervous system penetration potential. The compound's ability to interact with multiple neurological targets, combined with acceptable predicted toxicity profiles, supports its potential development as a neurotherapeutic agent [20].